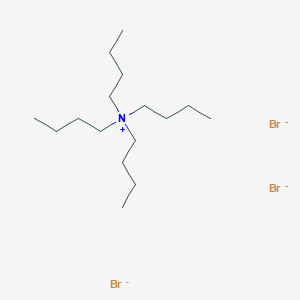![molecular formula C17H13BrN2 B13903340 (2S)-4-bromo-2-phenyl-1,2-dihydroimidazo[1,2-a]quinoline](/img/structure/B13903340.png)
(2S)-4-bromo-2-phenyl-1,2-dihydroimidazo[1,2-a]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-4-bromo-2-phenyl-1,2-dihydroimidazo[1,2-a]quinoline is a heterocyclic compound that features a quinoline core fused with an imidazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-4-bromo-2-phenyl-1,2-dihydroimidazo[1,2-a]quinoline typically involves multi-step reactions. One common method involves the Ullmann-type coupling reaction where nucleophilic substitution of bromine from 2-bromobenzaldehyde with sodium azide gives an azido complex intermediate . This intermediate then undergoes cyclization and subsequent functionalization to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as the use of eco-friendly solvents and catalysts, are often applied to optimize the synthesis process and minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
(2S)-4-bromo-2-phenyl-1,2-dihydroimidazo[1,2-a]quinoline undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups at specific positions on the quinoline ring .
Aplicaciones Científicas De Investigación
(2S)-4-bromo-2-phenyl-1,2-dihydroimidazo[1,2-a]quinoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Mecanismo De Acción
The mechanism of action of (2S)-4-bromo-2-phenyl-1,2-dihydroimidazo[1,2-a]quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . The exact pathways involved depend on the specific biological context and target.
Comparación Con Compuestos Similares
Similar Compounds
Quinoline: A simpler structure with a single nitrogen atom in the ring.
Isoquinoline: Similar to quinoline but with a different nitrogen position.
Quinoxaline: Contains two nitrogen atoms in the ring.
Uniqueness
(2S)-4-bromo-2-phenyl-1,2-dihydroimidazo[1,2-a]quinoline is unique due to its fused imidazole and quinoline rings, which confer distinct chemical reactivity and biological activity compared to other quinoline derivatives .
This compound’s unique structure and versatile reactivity make it a valuable subject of study in various scientific fields.
Propiedades
Fórmula molecular |
C17H13BrN2 |
|---|---|
Peso molecular |
325.2 g/mol |
Nombre IUPAC |
(2S)-4-bromo-2-phenyl-1,2-dihydroimidazo[1,2-a]quinoline |
InChI |
InChI=1S/C17H13BrN2/c18-14-10-13-8-4-5-9-16(13)20-11-15(19-17(14)20)12-6-2-1-3-7-12/h1-10,15H,11H2/t15-/m1/s1 |
Clave InChI |
RQFLNLWSJUQMSP-OAHLLOKOSA-N |
SMILES isomérico |
C1[C@@H](N=C2N1C3=CC=CC=C3C=C2Br)C4=CC=CC=C4 |
SMILES canónico |
C1C(N=C2N1C3=CC=CC=C3C=C2Br)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl (2S)-2-hydroxy-2-[(4S,5S)-5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]acetate](/img/structure/B13903263.png)


![Tert-butyl 2,6-bis[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxohexanoate](/img/structure/B13903282.png)

![2-Chloro-N-[2-hydroxy-1-[4-(trifluoromethyl)phenyl]ethyl]acetamide](/img/structure/B13903289.png)
![1-(6-Methoxypyridin-2-yl)-4-methyl-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide](/img/structure/B13903306.png)
![5-Bromo-3,3-dimethyl-1,2-dihydropyrrolo[2,3-b]pyridine;hydrochloride](/img/structure/B13903314.png)





